Nidurufin

Cytotoxicity NCI-SRB Cancer Cell Panel

Nidurufin is a polyketide-derived anthraquinone metabolite isolated from marine-derived and terrestrial fungi, including Penicillium flavidorsum SHK1-27 and Aspergillus carneus. It belongs to the aflatoxin biosynthetic pathway intermediate family and shares a highly conserved tetracyclic anthraquinone scaffold with close analogs such as averufin, averufanin, and versicolorin C.

Molecular Formula C20H16O8
Molecular Weight 384.3 g/mol
CAS No. 99528-66-2
Cat. No. B12406747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNidurufin
CAS99528-66-2
Molecular FormulaC20H16O8
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCC12CCC(C(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O
InChIInChI=1S/C20H16O8/c1-20-3-2-10(22)19(28-20)15-12(27-20)6-9-14(18(15)26)17(25)13-8(16(9)24)4-7(21)5-11(13)23/h4-6,10,19,21-23,26H,2-3H2,1H3/t10-,19-,20+/m0/s1
InChIKeyJJXUKZWOMSARJK-UUADDVKTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nidurufin (CAS 99528-66-2) – Compound Profile & Procurement-Relevant Classification


Nidurufin is a polyketide-derived anthraquinone metabolite isolated from marine-derived and terrestrial fungi, including Penicillium flavidorsum SHK1-27 and Aspergillus carneus [1][2]. It belongs to the aflatoxin biosynthetic pathway intermediate family and shares a highly conserved tetracyclic anthraquinone scaffold with close analogs such as averufin, averufanin, and versicolorin C [3]. Despite this structural homology, nidurufin exhibits a distinct bioactivity profile characterized by G2/M cell-cycle arrest (K562 IC₅₀ = 12.6 μM) and a recently elucidated HSP70-targeted ferroptosis mechanism in androgen receptor (AR)-positive prostate cancer [1][4].

Why Nidurufin Cannot Be Replaced by Averufin, Averufanin, or Versicolorin C in Target-Engagement Studies


Although nidurufin, averufin, averufanin, and versicolorin C originate from the same biosynthetic pathway and are frequently co-isolated, their biological activities diverge sharply under identical assay conditions [1]. In a head-to-head NCI-SRB cytotoxicity panel spanning breast, ovarian, and glioblastoma cell lines, nidurufin exhibited no notable effect on cell growth, whereas averufanin demonstrated potent, selective cytotoxicity [1]. Moreover, nidurufin is the only member of this anthraquinone family demonstrated to bind HSP70, destabilize AR protein, and induce ferroptosis through the AR/MBOAT2 axis – a mechanism absent in averufanin, which acts through DNA-damage-mediated apoptosis [2]. Critically, nidurufin lacks the bisfuran ring that confers genotoxicity to versicolorins A and B, making generic substitution a risk for both mechanism-based experimental confounding and unwanted toxicological liabilities [3].

Head-to-Head Quantitative Evidence: Nidurufin vs. Averufanin, Averufin, and Versicolorins


Nidurufin Exhibits Negligible Pan-Cancer Cytotoxicity vs. Averufanin's Potent Activity in NCI-SRB Assay

In the same NCI-SRB assay performed across 10 cancer and non-tumorigenic cell lines (MCF7, MDA-MB-231, OVCAR3, OVSAHO, KURAMOCHI, HGRC1, T47D, SK-BR-3, U-87, MCF12A), nidurufin displayed no notable effect on cell growth, whereas averufanin exhibited significant, concentration-dependent cytotoxicity, with the lowest IC₅₀ values concentrated in breast cancer lines [1]. This stark difference was observed from the same Aspergillus carneus extract, controlling for isolation and purity variables.

Cytotoxicity NCI-SRB Cancer Cell Panel

Nidurufin Targets HSP70 to Induce Ferroptosis – A Mechanism Not Shared by Averufanin or Averufin

Nidurufin is the only anthraquinone in its class confirmed to directly bind HSP70, as demonstrated by molecular docking and cellular thermal shift assay (CETSA), leading to AR protein destabilization and ferroptosis induction in 22Rv1 prostate cancer cells (IC₅₀ = 10.30 μM) [1]. In contrast, averufanin's cytotoxicity is mediated through DNA damage accumulation and p53-dependent apoptosis, validated by γH2AX staining and caspase 3/7 activation [2]. Averufin (compound A) showed no significant antibacterial activity and no hTOP I inhibition in a separate bioassay [3].

HSP70 Ferroptosis Androgen Receptor

Nidurufin Lacks Genotoxicity – Critical Safety Differentiation from Versicolorins A and B

In the hepatocyte primary culture (HPC)/DNA repair test, nidurufin and norsolorinic acid – both lacking the bisfuran ring – exhibited questionable mutagenicity and no genotoxicity, whereas 6,8-O-dimethylversicolorins A and B and versicolorins A and B were strongly genotoxic and are suspected carcinogens [1]. This structural determinant (absence of bisfuran) directly translates to differential safety liability.

Genotoxicity Mutagenicity Bisfuran Ring

AR-Selective Antiproliferative Activity: Nidurufin Preferentially Inhibits AR-Positive Prostate Cancer Cells

Nidurufin was evaluated across four prostate cancer lines: AR-positive 22Rv1, VCaP, LNCaP, and AR-negative PC3. It showed the strongest activity in AR-positive cells, with an IC₅₀ of 10.30 μM in 22Rv1 cells, and inhibited clonogenic growth and 3D spheroid formation in a dose-dependent manner [1]. While the closely related analog averufin was also isolated alongside nidurufin, it showed no significant activity in hTOP I or antibacterial assays [2], highlighting nidurufin's unique AR-pathway targeting.

Androgen Receptor Prostate Cancer Selectivity

Stereochemical Identity: 2′-Epimer Pseudonidurufin Is Biosynthetically Inactive in Aflatoxin Pathway

The correct stereochemical assignment of nidurufin was confirmed by total synthesis, revealing that its 2′-epimer, pseudonidurufin, fails to be utilized in aflatoxin biosynthesis under two independent experimental protocols [1]. This demonstrates that the specific (1R,17S,20S) configuration of nidurufin is a structural prerequisite for biological recognition and cannot be assumed for closely related diastereomers or synthetic epimers.

Stereochemistry Biosynthesis Pseudonidurufin

Optimal Application Scenarios for Nidurufin (CAS 99528-66-2) Based on Differential Evidence


Ferroptosis Mechanism Studies in AR-Positive Prostate Cancer Models

Nidurufin is the only anthraquinone in its class demonstrated to induce ferroptosis via direct HSP70 binding and subsequent AR/MBOAT2 axis disruption, with 22Rv1 IC₅₀ = 10.30 μM and in vivo validation in zebrafish xenografts [1]. Use nidurufin when the experimental objective requires a non-genotoxic probe that uncouples general cytotoxicity from targeted ferroptosis induction. Averufanin or averufin cannot substitute for this mechanism.

G2/M Cell-Cycle Arrest Studies in K562 Leukemia Cells Requiring a Clean Cytotoxicity Window

Nidurufin induces concentration- and time-dependent G2/M arrest in K562 cells (IC₅₀ = 12.6 μM) [1] while exhibiting negligible general cytotoxicity in NCI-SRB pan-cancer panels [2]. This profile is distinct from averufanin, which exerts broad DNA-damage-mediated cytotoxicity, making nidurufin the preferred tool for cell-cycle studies where off-target cytotoxicity must be excluded.

Aflatoxin Biosynthetic Pathway Studies Requiring Stereochemically Defined Precursors

Only the correct (1R,17S,20S) stereoisomer of nidurufin is competent for biosynthetic incorporation; the 2′-epimer pseudonidurufin is inactive [1]. Researchers studying aflatoxin B1 biosynthesis must source stereochemically verified nidurufin rather than undefined epimeric mixtures or synthetic racemates.

Safety Pharmacology Profiling: Selecting a Non-Genotoxic Anthraquinone Probe

In hepatocyte primary culture DNA repair tests, nidurufin exhibits no genotoxicity, whereas versicolorins A and B are genotoxic carcinogens [1]. For in vivo studies or early drug discovery programs where genotoxic liability must be minimized, nidurufin is the preferred anthraquinone scaffold over versicolorins.

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